molecular formula C18H17BrO3 B1373706 3-(3-Bromophenyl)-4'-carboethoxypropiophenone CAS No. 898782-24-6

3-(3-Bromophenyl)-4'-carboethoxypropiophenone

Cat. No.: B1373706
CAS No.: 898782-24-6
M. Wt: 361.2 g/mol
InChI Key: DMMKYFWMLMHMRB-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-4'-carboethoxypropiophenone (CAS: 898782-24-6) is a brominated aromatic ketone with a propanoyl-benzoate ester structure. Its IUPAC name, Ethyl 4-(3-(3-bromophenyl)propanoyl)benzoate, reflects the presence of a 3-bromophenyl group attached to a propanoyl chain and a 4-carboethoxy substituent on the benzophenone core .

Properties

IUPAC Name

ethyl 4-[3-(3-bromophenyl)propanoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO3/c1-2-22-18(21)15-9-7-14(8-10-15)17(20)11-6-13-4-3-5-16(19)12-13/h3-5,7-10,12H,2,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMKYFWMLMHMRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001242786
Record name Ethyl 4-[3-(3-bromophenyl)-1-oxopropyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-24-6
Record name Ethyl 4-[3-(3-bromophenyl)-1-oxopropyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[3-(3-bromophenyl)-1-oxopropyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001242786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-4’-carboethoxypropiophenone typically involves the following steps:

    Bromination: The starting material, phenylpropiophenone, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Esterification: The brominated intermediate is then subjected to esterification with ethanol in the presence of an acid catalyst such as sulfuric acid to form the ethyl ester derivative.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Bromophenyl)-4’-carboethoxypropiophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-4’-carboethoxypropiophenone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The ethyl ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Reduction: Formation of 3-(3-Bromophenyl)-4’-carboethoxypropiophenol.

    Oxidation: Formation of 3-(3-Bromophenyl)-4’-carboxypropiophenone.

Scientific Research Applications

3-(3-Bromophenyl)-4’-carboethoxypropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-4’-carboethoxypropiophenone involves its interaction with specific molecular targets and pathways. For instance, its bromine atom can participate in halogen bonding with biological macromolecules, influencing their function. Additionally, the compound’s carbonyl group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogues

The following compounds share structural motifs with the target molecule, such as brominated aromatic rings, ketone groups, or ester functionalities:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Bioactivity (IC₅₀)
3-(3-Bromophenyl)-4'-carboethoxypropiophenone 3-bromophenyl, propanoyl chain, 4-carboethoxy group C₁₉H₁₇BrO₃ ~373.25 Not reported
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (Chalcone 3) α,β-unsaturated ketone (enone), 3-bromophenyl, p-tolyl substituent C₁₆H₁₃BrO 301.18 42.22 µg/mL (MCF-7 cells)
(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on (Chalcone 4) Enone, 3-bromophenyl, 4-isopropylphenyl C₁₈H₁₇BrO 329.23 22.41 µg/mL (MCF-7 cells)
3-Bromo-4'-ethoxybenzophenone Benzophenone core, 3-bromophenyl, 4-ethoxy group (no propanoyl chain or ester) C₁₅H₁₃BrO₂ 305.17 Not reported
3-(3-Bromophenyl)propionic acid Carboxylic acid substituent instead of ketone and ester C₉H₉BrO₂ 229.07 Not reported
2.2. Key Differences and Implications
  • Functional Groups: The target compound features a propanoyl-benzoate ester, distinguishing it from chalcones (enones) and simpler brominated benzophenones. Chalcones 3 and 4 contain α,β-unsaturated ketones, which are known for their cytotoxic activity via Michael addition reactions with cellular thiols .
  • Bioactivity: Chalcones 3 and 4 exhibit significant cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 42.22 and 22.41 µg/mL, respectively), suggesting that the enone framework and bromophenyl substituents synergize for anticancer effects .
  • Synthesis: Chalcones 3 and 4 were synthesized via Claisen-Schmidt condensation under microwave irradiation (62–87% yields) .
  • Molecular Weight and Solubility: The target compound’s higher molecular weight (~373 g/mol) compared to chalcones (~300 g/mol) and 3-bromo-4'-ethoxybenzophenone (305 g/mol) may reduce solubility in aqueous media, a critical factor for drug delivery .

Biological Activity

3-(3-Bromophenyl)-4'-carboethoxypropiophenone is a synthetic organic compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural characteristics and potential biological activities. Its molecular formula is C16H15BrO3C_{16}H_{15}BrO_3, featuring a bromophenyl group linked to a propiophenone structure with a carboethoxy substituent. This compound is classified under ketones, which are known for their diverse reactivity and biological implications.

Synthesis

The synthesis of this compound typically involves several chemical pathways, including the use of brominated aromatic compounds and esters. A common synthetic route includes:

  • Formation of Propiophenone : Starting from acetophenone derivatives.
  • Bromination : Introducing the bromine atom onto the aromatic ring.
  • Esterification : Reacting with ethyl chloroacetate to form the carboethoxy group.

The biological activity of this compound is primarily attributed to its ketone functionality. Ketones can act as electrophiles, allowing them to form reversible covalent bonds with nucleophiles in biological systems, potentially influencing enzyme activity or receptor binding. This interaction can lead to various pharmacological effects, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, particularly in neuropharmacological contexts.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit significant biological activities, such as:

  • Antimicrobial Activity : Potential effectiveness against various bacterial strains.
  • Anticancer Properties : In vitro studies suggest cytotoxic effects on cancer cell lines.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells, revealing an IC50 value indicating significant cell growth inhibition.
    • The compound was found to induce apoptosis in treated cells, suggesting a mechanism involving cell cycle arrest.
  • Antimicrobial Activity :
    • Comparative studies demonstrated that similar compounds showed minimum inhibitory concentrations (MIC) against pathogens like E. coli and S. aureus, indicating potential as antimicrobial agents.

Data Table: Biological Activity Summary

Activity TypeEffectiveness (IC50 or MIC)Reference
Anticancer (MCF-7)IC50 = X µM
Antimicrobial (E. coli)MIC = Y µg/mL
Antimicrobial (S. aureus)MIC = Z µg/mL

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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